C16-Ceramide-d31
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Overview
Description
C16-Ceramide-d31 is a deuterium-labeled analog of C16-Ceramide, a sphingolipid molecule. This compound is primarily used in scientific research to study the metabolism and function of ceramides in biological systems. The deuterium labeling allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in lipidomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16-Ceramide-d31 involves the incorporation of deuterium atoms into the ceramide structure. One common method is the deuteration of palmitic acid, followed by its conjugation with sphingosine. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
C16-Ceramide-d31 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides into dihydroceramides.
Substitution: Substitution reactions can modify the head group of the ceramide molecule
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramides.
Substitution: Modified ceramides with different head groups
Scientific Research Applications
C16-Ceramide-d31 is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways of ceramides and their derivatives.
Biology: Investigating the role of ceramides in cell signaling, apoptosis, and autophagy.
Medicine: Exploring the involvement of ceramides in diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Used in the development of analytical standards for lipidomics and mass spectrometry
Mechanism of Action
C16-Ceramide-d31 exerts its effects by interacting with specific molecular targets and pathways. It is known to activate protein phosphatase 2A, leading to the dephosphorylation of target proteins involved in cell cycle regulation and apoptosis. Additionally, it can modulate the activity of various kinases and phosphatases, influencing cellular processes such as differentiation, proliferation, and stress responses .
Comparison with Similar Compounds
Similar Compounds
C18-Ceramide: Another long-chain ceramide with similar biological functions.
C24-Ceramide: A very-long-chain ceramide involved in similar cellular processes.
Dihydroceramides: Reduced forms of ceramides with distinct biological activities
Uniqueness
C16-Ceramide-d31 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it particularly valuable in research applications where accurate measurement of ceramide levels is crucial .
Biological Activity
C16-Ceramide-d31, a deuterated form of C16-ceramide, is a bioactive sphingolipid that plays a significant role in various biological processes. Its unique deuterium labeling allows for precise tracking in metabolic studies, making it an invaluable tool in research on ceramide metabolism and its implications in health and disease. This article delves into the biological activity of this compound, outlining its mechanisms of action, applications in scientific research, and relevant case studies.
This compound influences cellular functions through several key mechanisms:
- Cell Signaling : It activates protein phosphatase 2A (PP2A), which dephosphorylates proteins involved in cell cycle regulation and apoptosis, thereby modulating cell proliferation and survival.
- Apoptosis Induction : Ceramides are known to mediate apoptosis by altering mitochondrial membrane potential and promoting cytochrome c release . this compound specifically has been shown to accumulate during apoptosis, indicating its role as a pro-apoptotic signal .
- Inflammation and Insulin Resistance : Elevated levels of ceramides are associated with inflammation and insulin resistance, contributing to metabolic disorders such as obesity and diabetes .
Research Applications
This compound is utilized across various fields of research:
- Cancer Research : Studies have demonstrated that ceramides can act as biomarkers for apoptosis in cancer cells. For instance, the accumulation of this compound was noted in colon cancer cells undergoing staurosporine-induced apoptosis, suggesting its potential as a therapeutic target .
- Neurodegenerative Disorders : Research indicates that C16-Ceramide levels are elevated in neurodegenerative diseases like multiple sclerosis. The compound's synthesis is influenced by dietary fats, emphasizing the link between nutrition and disease severity .
- Lipidomics : Its deuterated form is crucial for lipidomic studies, allowing researchers to analyze ceramide metabolism accurately using mass spectrometry techniques.
Case Studies
Several studies illustrate the biological activity of this compound:
- Ceramide Accumulation in Apoptosis :
- Impact on Metabolic Disorders :
-
Phase Behavior Analysis :
- Using NMR spectroscopy, researchers investigated the phase behavior of lipid mixtures containing this compound. The findings revealed how ceramides influence membrane properties and stability under varying temperature conditions, contributing to our understanding of lipid interactions in cellular membranes .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
Compound | Chain Length | Biological Role | Unique Features |
---|---|---|---|
C18-Ceramide | 18 carbons | Similar signaling roles; involved in inflammation | Longer chain length affects membrane properties |
C24-Ceramide | 24 carbons | Associated with skin barrier function | Very long-chain structure impacts lipid organization |
Dihydroceramides | Varies | Reduced forms with distinct biological activities | Different metabolic pathways compared to ceramides |
Properties
Molecular Formula |
C34H67NO3 |
---|---|
Molecular Weight |
569.1 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2 |
InChI Key |
YDNKGFDKKRUKPY-MFTNTAGNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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